molecular formula C15H14ClFN2OS B6010670 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No.: B6010670
M. Wt: 324.8 g/mol
InChI Key: ASRLOFYSCJVIKW-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinazolin-4-one core substituted with a [(2-chloro-6-fluorophenyl)methyl]sulfanyl group. The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and electronic effects, which may improve binding affinity and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h3,5-6H,1-2,4,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRLOFYSCJVIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorobenzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hexahydroquinazolin-4-one Derivatives with Sulfanyl Substituents

a. N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
  • Structure : Shares the hexahydroquinazolin-4-one core but substitutes the sulfanyl group with a fluorophenyl-linked butanamide chain.
  • Activity : Exhibits potent inhibition of MMP-9 (KD = 320 nM), disrupting interactions between proMMP-9 and integrins (α4β1, CD44) .
b. 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
  • Structure : Aliphatic 3-methylbut-2-en-1-ylsulfanyl substituent attached to the core.
  • Properties : Likely less potent in enzyme inhibition due to reduced aromatic interactions, but improved solubility from the aliphatic chain .

Hexahydroquinazolin-4-one Derivatives with Heterocyclic Substituents

a. 2-(4-Methylpiperazin-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
  • Structure : Piperazinyl group replaces the sulfanyl substituent.
  • Activity: Co-crystallized with TNKS2, indicating direct interaction with the adenosine-binding pocket .
  • Comparison : The target compound’s sulfanyl group may engage in different hydrogen-bonding or hydrophobic interactions compared to the basic piperazine, altering target selectivity.

Amino-Substituted Analogs

a. 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
  • Structure : Cyclohexylamine substituent.
  • Properties : Enhanced solubility due to the protonated amine but reduced membrane permeability .
  • Comparison : The target compound’s neutral chloro-fluorophenyl group may offer better blood-brain barrier penetration, critical for CNS-targeted therapies.
b. 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
  • Structure: Branched aminobutyl substituent.
  • Applications : Cataloged as a life science reagent, suggesting utility in biochemical assays .
  • Comparison : The target compound’s halogenated aromatic system likely provides greater stability against enzymatic degradation compared to aliphatic amines.

Key Data Table: Comparative Analysis

Compound Name Core Structure Substituent Key Activity/Property Reference
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-hexahydroquinazolin-4-one Hexahydroquinazolin-4-one (2-Chloro-6-fluorophenyl)methylsulfanyl Hypothesized MMP-9/TNKS inhibition
N-(4-Fluorophenyl)-4-(hexahydroquinazolin-2-ylthio)butanamide Hexahydroquinazolin-4-one Fluorophenyl-butanamide MMP-9 inhibition (KD = 320 nM)
2-(4-Methylpiperazin-1-yl)-hexahydroquinazolin-4-one Hexahydroquinazolin-4-one 4-Methylpiperazine TNKS2 binding (crystallographic evidence)
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-hexahydroquinazolin-4-one Hexahydroquinazolin-4-one 3-Methylbut-2-en-1-ylsulfanyl Improved solubility
2-(1-Aminocyclohexyl)-hexahydroquinazolin-4-one hydrochloride Hexahydroquinazolin-4-one 1-Aminocyclohexyl Reagent-grade biochemical use

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